molecular formula C18H24O2Si B14716934 Diphenylbis[(propan-2-yl)oxy]silane CAS No. 18056-95-6

Diphenylbis[(propan-2-yl)oxy]silane

Katalognummer: B14716934
CAS-Nummer: 18056-95-6
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: QAPWZQHBOVKNHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylbis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of two phenyl groups and two isopropoxy groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenylbis[(propan-2-yl)oxy]silane typically involves the reaction of diphenylsilane with isopropanol in the presence of a catalyst. The reaction proceeds via the substitution of hydrogen atoms on the silicon atom with isopropoxy groups. The general reaction can be represented as follows:

(C6H5)2SiH2+2(CH3)2CHOH(C6H5)2Si(OCH(CH3)2)2+2H2(C_6H_5)_2SiH_2 + 2 (CH_3)_2CHOH \rightarrow (C_6H_5)_2Si(OCH(CH_3)_2)_2 + 2 H_2 (C6​H5​)2​SiH2​+2(CH3​)2​CHOH→(C6​H5​)2​Si(OCH(CH3​)2​)2​+2H2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in the industrial synthesis include platinum or palladium-based catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylbis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound back to diphenylsilane.

    Substitution: The isopropoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Diphenylsilane.

    Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Diphenylbis[(propan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of oncology.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.

Wirkmechanismus

The mechanism of action of diphenylbis[(propan-2-yl)oxy]silane involves its interaction with molecular targets through the formation of stable complexes. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other electronegative atoms, facilitating its incorporation into various molecular structures. This property is particularly useful in drug delivery systems, where the compound can enhance the stability and bioavailability of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylsilane: Lacks the isopropoxy groups and has different reactivity and applications.

    Triisopropylsilane: Contains three isopropyl groups instead of phenyl groups, leading to different chemical properties and uses.

    Diphenyldiallylsilane: Contains allyl groups instead of isopropoxy groups, affecting its reactivity and applications.

Uniqueness

Diphenylbis[(propan-2-yl)oxy]silane is unique due to the presence of both phenyl and isopropoxy groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

18056-95-6

Molekularformel

C18H24O2Si

Molekulargewicht

300.5 g/mol

IUPAC-Name

diphenyl-di(propan-2-yloxy)silane

InChI

InChI=1S/C18H24O2Si/c1-15(2)19-21(20-16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI-Schlüssel

QAPWZQHBOVKNHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.